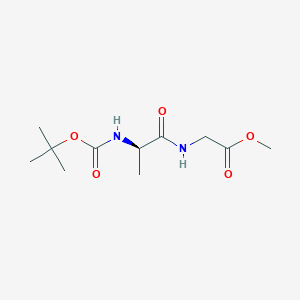

methyl Boc-D-alanylglycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl Boc-D-alanylglycinate is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, forming a tert-butyl cation intermediate. This reaction is critical for revealing the free amine in subsequent peptide couplings.

Key Methods :

-

Anhydrous HCl in Dioxane :

Boc D Ala Gly OMe4 M HCl dioxaneHCl D Ala Gly OMe+CO2+C4H9+

Treatment with 4 M HCl in dioxane at room temperature for 3 h quantitatively removes the Boc group, yielding the hydrochloride salt of methyl D-alanylglycinate .Scavengers like thiophenol are often omitted due to the stability of the tert-butyl cation in this system .

-

Trifluoroacetic Acid (TFA) :

TFA in dichloromethane (1:1 v/v) cleaves the Boc group within 30 minutes at 0°C, compatible with acid-labile substrates .

Comparison of Deprotection Methods :

| Condition | Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4 M HCl/dioxane | 3 h | RT | 99% | |

| TFA/DCM (1:1) | 0.5 h | 0°C | 95% |

Peptide Bond Formation

The methyl ester can be hydrolyzed to a carboxylic acid for use in peptide elongation.

Hydrolysis to Carboxylic Acid :

-

Basic Hydrolysis :

Boc D Ala Gly OMeNaOHBoc D Ala Gly OH+MeOH

Treatment with NaOH (1 M) in THF/water (3:1) at 40°C for 4 h converts the ester to Boc-D-alanylglycine.

Activation for Coupling :

-

DCC/HOBt System :

Boc D Ala Gly OHDCC HOBtActive EsterH2N Gly OMeBoc D Ala Gly Gly OMe

The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form an active ester, enabling coupling with amines (e.g., glycine methyl ester) .

Yield Optimization :

| Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| DCC/HOBt | DMF | 0°C → RT | 85% | |

| EDC/HCl | CH₂Cl₂ | RT | 78% |

Ester Functionalization

The methyl ester undergoes transesterification or aminolysis under specific conditions.

Transesterification :

-

Methanolysis :

In methanol with catalytic NaOMe, the methyl ester is stable, but prolonged heating (12 h, 60°C) leads to partial exchange with bulkier alcohols (e.g., benzyl alcohol).

Aminolysis :

-

With Primary Amines :

Boc D Ala Gly OMe+BnNH2→Boc D Ala Gly NHBn+MeOH

Reaction with benzylamine in DMF at 50°C for 6 h yields Boc-D-alanylglycine benzylamide .

Stability and Side Reactions

Eigenschaften

Molekularformel |

C11H20N2O5 |

|---|---|

Molekulargewicht |

260.29 g/mol |

IUPAC-Name |

methyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |

InChI |

InChI=1S/C11H20N2O5/c1-7(9(15)12-6-8(14)17-5)13-10(16)18-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-/m1/s1 |

InChI-Schlüssel |

VLTIIVOWJQDNHG-SSDOTTSWSA-N |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.